Product packaging for (E)-1-chloro-4-(4-chloro-2-butenyl)benzene(Cat. No.:)

(E)-1-chloro-4-(4-chloro-2-butenyl)benzene

Cat. No.: B12067940
M. Wt: 201.09 g/mol
InChI Key: GRTMTWUPACLGHZ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-chloro-4-(4-chloro-2-butenyl)benzene is a chlorinated aromatic compound of significant interest in organic and medicinal chemistry research. It features a benzene ring substituted with a chlorine atom and an alkenyl side chain with a terminal chloride, both of which serve as versatile handles for further synthetic modification . The controlled (E)-configuration of the alkene moiety is critical for its stereochemical properties and reactivity in downstream applications. This compound is primarily utilized as a key chemical intermediate in the synthesis of more complex molecules. Its structure makes it a valuable scaffold in research and development for pharmaceuticals, particularly in the exploration of new anti-cancer agents, and for agricultural chemicals such as novel herbicides and pesticides . The reactivity of this compound is characterized by its participation in various transformation reactions. The chloro groups can undergo substitution with nucleophiles like amines, thiols, and alkoxides, while the alkene can be functionalized via oxidation reactions to yield ketones or aldehydes . The mechanism of action in research contexts involves its interaction with specific molecular targets, where the chloro groups and the rigid (E)-butenyl chain play a crucial role in its binding affinity with enzymes, receptors, and other biomolecules . Attention: This product is for research use only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2 B12067940 (E)-1-chloro-4-(4-chloro-2-butenyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Cl2

Molecular Weight

201.09 g/mol

IUPAC Name

1-chloro-4-[(E)-4-chlorobut-2-enyl]benzene

InChI

InChI=1S/C10H10Cl2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h1-2,4-7H,3,8H2/b2-1+

InChI Key

GRTMTWUPACLGHZ-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1C/C=C/CCl)Cl

Canonical SMILES

C1=CC(=CC=C1CC=CCCl)Cl

Origin of Product

United States

Synthetic Methodologies for E 1 Chloro 4 4 Chloro 2 Butenyl Benzene

Retrosynthetic Analysis Approaches for Chlorobutene-Substituted Benzenes

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. organic-chemistry.org For (E)-1-chloro-4-(4-chloro-2-butenyl)benzene, the analysis reveals several potential disconnections.

The primary disconnection points are the C-C and C-Cl bonds. A logical approach involves disconnecting the butenyl side chain from the chlorobenzene (B131634) ring, suggesting a coupling reaction. The (E)-alkene geometry is a key feature, pointing towards stereoselective olefination or cross-coupling reactions as the final C-C bond-forming step.

One possible retrosynthetic pathway is outlined below:

Disconnection 1 (C-C bond): The bond between the benzene (B151609) ring and the butenyl chain can be disconnected. This leads to two key fragments: a 4-chlorophenyl component and a C4 butenyl synthon. This suggests a cross-coupling reaction, such as a Heck, Sonogashira, or Negishi reaction, or an olefination reaction like the Horner-Wadsworth-Emmons or Julia-Kocienski olefination. wikipedia.orgwikipedia.orgwikipedia.org

Disconnection 2 (C-Cl bond): The chlorine atom on the butenyl chain can be introduced at a later stage of the synthesis. This would involve the synthesis of a precursor alcohol, such as (E)-4-(4-chlorophenyl)but-2-en-1-ol, which can then be converted to the desired chloride.

A plausible retrosynthetic scheme would involve the reaction of 4-chlorobenzaldehyde (B46862) with a suitable C3 or C4 phosphonate (B1237965) or sulfone to form the (E)-alkene, followed by the introduction of the second chlorine atom.

Stereoselective Alkene Formation Strategies for the (E)-Configuration

Achieving the desired (E)-configuration of the double bond is a critical challenge in the synthesis of the target molecule. Several modern synthetic methods offer high stereoselectivity for the formation of trans-alkenes.

(E)-Selective Olefination Reactions (e.g., Julia-Kocienski Olefination variants, Horner-Wadsworth-Emmons modifications)

Olefination reactions are a powerful class of reactions for the formation of carbon-carbon double bonds. The Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski olefination reactions are particularly well-suited for the synthesis of (E)-alkenes. organic-chemistry.orgalfa-chemistry.comnrochemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. This reaction generally shows a high preference for the formation of the (E)-alkene. wikipedia.orgtcichemicals.com The reaction mechanism involves the formation of an oxaphosphetane intermediate, where the transition state leading to the trans-olefin is lower in energy. nrochemistry.com For the synthesis of the target molecule, 4-chlorobenzaldehyde could be reacted with a phosphonate ester containing a chloroethyl group.

The Julia-Kocienski olefination is another excellent method for the stereoselective synthesis of (E)-alkenes. wikipedia.orgorganicreactions.orgresearchgate.net This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone in the presence of a strong base. alfa-chemistry.com The use of specific sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, can significantly enhance the (E)-selectivity. wikipedia.org

ReactionKey ReagentsTypical (E/Z) SelectivityKey Advantages
Horner-Wadsworth-EmmonsStabilized phosphonate ester, base (e.g., NaH, KHMDS)High for (E)-alkeneWater-soluble byproduct, mild conditions
Julia-KocienskiHeteroaryl sulfone (e.g., PT-sulfone), base (e.g., KHMDS)Very high for (E)-alkeneHigh functional group tolerance, one-pot procedure

Transition Metal-Catalyzed Stereoselective Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi for C-C bond formation)

Transition metal-catalyzed cross-coupling reactions provide an alternative and powerful approach to forming the C-C bond between the chlorobenzene ring and the butenyl chain with high stereoselectivity.

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org To synthesize the target molecule, 1-chloro-4-iodobenzene (B104392) could be coupled with a suitable butenyl partner, such as 1-chloro-2-butene, in the presence of a palladium catalyst and a base. The Heck reaction typically proceeds with syn-addition of the aryl group and the palladium to the alkene, followed by syn-elimination of a palladium hydride, which often leads to the (E)-product. nih.gov

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.orglibretexts.org This could be used to synthesize an enyne precursor, which could then be selectively reduced to the (E)-alkene. For instance, 1-chloro-4-iodobenzene could be coupled with but-1-yne, followed by a stereoselective reduction of the triple bond.

The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. nih.govnih.gov This reaction is known for its high functional group tolerance and can be used to form C(sp2)-C(sp3) bonds. A possible strategy would involve the coupling of a 4-chlorophenylzinc reagent with an (E)-1,4-dichlorobut-2-ene.

ReactionKey ReagentsBond FormedStereoselectivity Control
HeckAryl halide, alkene, Pd catalyst, baseAryl-alkeneOften favors (E)-product
SonogashiraAryl halide, terminal alkyne, Pd/Cu catalysts, baseAryl-alkyne(E)-alkene via subsequent reduction
NegishiOrganozinc reagent, organohalide, Pd/Ni catalystC(sp2)-C(sp3)Retention of alkene geometry

Chiral Auxiliary or Ligand-Mediated Approaches for Stereocontrol

The use of chiral auxiliaries or ligands in catalysis can provide a high degree of stereocontrol in the formation of the double bond. While the target molecule itself is not chiral, the principles of asymmetric catalysis can be applied to control the geometry of the alkene. Chiral ligands can influence the stereochemical outcome of transition metal-catalyzed reactions by creating a chiral environment around the metal center. chemrxiv.orgwikipedia.orgacs.orgacs.org

For instance, in a Heck reaction, the choice of a chiral phosphine (B1218219) ligand can influence the regioselectivity and stereoselectivity of the coupling. libretexts.org Similarly, in Negishi couplings, chiral ligands can be employed to achieve enantioselective C-C bond formation, and while not directly applicable to the synthesis of an achiral molecule, the underlying principles of stereochemical control are relevant. nih.gov

Strategic Introduction of Chlorine Substituents

The presence of two chlorine atoms in the target molecule requires careful consideration of the timing and method of their introduction.

Regioselective Halogenation Reactions on Butenyl Precursors

The chlorine atom on the butenyl chain can be introduced through the regioselective halogenation of a suitable precursor, such as an allylic alcohol. The synthesis of a precursor like (E)-4-(4-chlorophenyl)but-2-en-1-ol could be achieved via the olefination or cross-coupling methods described above, starting from 4-chlorobenzaldehyde or a derivative. prepchem.comprepchem.comsigmaaldrich.com

Once the allylic alcohol is obtained, it can be converted to the corresponding chloride. Reagents such as thionyl chloride (SOCl2) or Appel reaction conditions (triphenylphosphine and carbon tetrachloride) are commonly used for this transformation. The reaction of an allylic alcohol with these reagents typically proceeds via an SN2 or SN2' mechanism, and the conditions can be optimized to favor the desired regio- and stereoisomer.

Alternatively, a dichlorination reaction of a diene precursor could be envisioned. Recent advances in catalytic, regioselective dihalogenation reactions, such as bromochlorination, offer pathways to install two different halogens across a double bond with high control. nih.govnih.govacs.org A similar strategy could potentially be adapted for dichlorination.

Nucleophilic Substitution Reactions with Stereochemical Control

The introduction of a chlorine atom at the allylic position of the butenyl chain with simultaneous control of the double bond geometry is a critical step in the synthesis of this compound. Nucleophilic substitution reactions on allylic systems are often complicated by the potential for rearrangements, such as SN1' and SN2' pathways, which can lead to a mixture of products. spcmc.ac.in

To achieve the desired stereochemical outcome, transition metal-catalyzed allylic substitution reactions are a powerful tool. For instance, palladium-catalyzed reactions are known to proceed via a π-allyl intermediate, and the regioselectivity and stereoselectivity can be influenced by the choice of ligands, nucleophiles, and reaction conditions. libretexts.orglibretexts.org While many palladium-catalyzed allylic substitutions favor the formation of the linear (E)-product, careful selection of the catalytic system is crucial. libretexts.org

Chiral iridium complexes have also emerged as effective catalysts for enantioselective and regioselective allylic amination and etherification, demonstrating the potential for high stereocontrol in allylic systems. libretexts.org Although the direct allylic chlorination with stereochemical control is a challenging transformation, the conversion of an allylic alcohol to an allylic chloride can be achieved using various reagents. For example, the use of acetyl chloride in ethanol (B145695) can transform allylic acetates into allylic chlorides while retaining the olefinic bond's position. organic-chemistry.org

The reaction of an allylic alcohol with a chlorinating agent can proceed through different mechanisms, including SN1, SN2, SN1', and SN2'. spcmc.ac.inyoutube.com The SN2' mechanism, for instance, involves the nucleophile attacking the gamma carbon of the allylic system, leading to a rearranged product. youtube.com To ensure the formation of the desired (E)-isomer without rearrangement, reaction conditions must be carefully optimized to favor a direct SN2 substitution on a precursor with the correct stereochemistry or a stereoselective palladium-catalyzed reaction that proceeds with retention or a predictable inversion of configuration.

Aromatic Functionalization Techniques for 1,4-Substitution Pattern

Achieving the 1,4-disubstituted (para) pattern on the benzene ring requires regioselective functionalization methods. The synthesis of this compound involves the introduction of a chlorine atom and a butenyl chain at the para positions of the benzene ring.

Electrophilic Aromatic Substitution for Aryl Chlorination

Electrophilic aromatic substitution is a fundamental method for introducing substituents onto a benzene ring. uomustansiriyah.edu.iq The chlorination of a benzene ring already bearing an alkenyl substituent would be a key step. The alkenyl group is generally considered an ortho-, para-directing group, meaning it will direct incoming electrophiles to the positions ortho and para to it. msu.eduualberta.ca

The mechanism of electrophilic chlorination involves the generation of a chloronium ion (Cl+), typically by reacting chlorine (Cl₂) with a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The aromatic ring then attacks the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org Subsequent deprotonation of the intermediate restores the aromaticity of the ring, yielding the chlorinated product. masterorganicchemistry.comlibretexts.org

In the context of synthesizing the target molecule, if the butenyl chain is introduced first, the subsequent chlorination would lead to a mixture of ortho- and para-chlorinated products. msu.edulibretexts.org The ratio of these isomers can be influenced by steric factors; a bulky substituent may hinder attack at the ortho positions, leading to a higher proportion of the para product. libretexts.org To achieve high selectivity for the 1,4-substitution pattern, it might be more strategic to start with a para-substituted benzene derivative.

Aryl-Alkenyl Bond Formation via Directed Ortho-Metalation or Cross-Coupling

The formation of the bond between the aromatic ring and the butenyl chain is a crucial carbon-carbon bond-forming reaction. While directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings, it primarily directs substitution to the ortho position relative to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orgwikiwand.com Therefore, for achieving a 1,4-substitution pattern, DoM would not be the most direct approach unless a subsequent rearrangement or a multi-step sequence is employed.

A more suitable strategy for establishing the 1,4-aryl-alkenyl linkage is through transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, or Stille coupling are widely used for this purpose. For instance, a Suzuki coupling reaction would involve the reaction of a para-chlorophenylboronic acid with a suitable alkenyl halide or triflate in the presence of a palladium catalyst and a base.

Alternatively, a Heck reaction could be employed, which typically involves the coupling of an aryl halide with an alkene. In this case, one could envision the reaction of 1,4-dichlorobenzene (B42874) with an appropriate butene derivative, although controlling the regioselectivity of the addition to the double bond and preventing side reactions could be challenging.

Recent advancements in nickel-catalyzed photoredox reactions have also provided general methods for C-O and C-N bond formation and could potentially be adapted for C-C bond formation with a variety of nucleophiles. nih.govchemrxiv.org

Optimization of Reaction Conditions for Enhanced Stereocontrol and Yield in Complex Systems

The successful synthesis of a molecule with multiple functional groups and defined stereochemistry, such as this compound, is highly dependent on the optimization of reaction conditions. Key parameters that can be adjusted to improve stereocontrol and yield include the choice of catalyst, ligand, solvent, temperature, and additives.

In the context of allylic substitutions, the ligand bound to the metal center plays a pivotal role in determining the stereochemical outcome. nih.govacs.org For example, in palladium-catalyzed allylic alkylations, the use of different phosphine or nitrogen-based ligands can influence both the regio- and enantioselectivity of the reaction. Similarly, in iridium-catalyzed allylic substitutions, the structure of the chiral ligand is critical for achieving high enantiomeric excess. libretexts.org

The choice of solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates. For instance, the use of coordinating solvents can influence the aggregation state of organometallic reagents and thereby alter their reactivity and selectivity. uwindsor.ca

Temperature is another critical factor. Lower temperatures often lead to higher selectivity by favoring the kinetically controlled product over the thermodynamically more stable one. However, lower temperatures also decrease the reaction rate, so a balance must be found.

Additives can also have a profound effect on the reaction outcome. For example, the addition of molecular sieves can remove trace amounts of water, which might otherwise interfere with the reaction. acs.org In some cases, the combination of two different metal catalysts (dual catalysis) can lead to synergistic effects, enabling transformations that are not possible with a single catalyst. acs.org

A systematic approach to optimization, often involving the screening of a variety of reaction parameters, is typically necessary to identify the optimal conditions for a specific transformation. This is particularly true for complex syntheses where multiple competing reaction pathways are possible. researchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways of E 1 Chloro 4 4 Chloro 2 Butenyl Benzene

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions

The presence of two chlorine atoms in different chemical environments—one attached to an aromatic sp² carbon and the other to an allylic sp³ carbon—along with an alkene and an aromatic ring, provides multiple sites for both electrophilic and nucleophilic attack.

Nucleophilic Aromatic Substitution on the Chlorinated Benzene (B151609) Ring

Nucleophilic aromatic substitution (SNAr) on the chlorobenzene (B131634) ring is generally difficult and requires harsh reaction conditions. embibe.comstackexchange.com The reactivity of the ring towards nucleophiles is significantly influenced by the nature of the substituents present. Electron-withdrawing groups (EWGs) in the ortho and para positions to the leaving group can activate the ring for SNAr by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.comnih.gov

The (E)-4-chloro-2-butenyl substituent at the para position is generally considered to be a weakly activating or deactivating group for electrophilic aromatic substitution, depending on the specific reaction. For nucleophilic aromatic substitution, its electronic effect is less straightforward. The alkenyl group can be weakly electron-donating through hyperconjugation and induction, which would deactivate the ring towards nucleophilic attack. However, the presence of the electronegative chlorine atom on the butenyl chain might impart a slight electron-withdrawing inductive effect.

Given that the butenyl group is not a strong electron-withdrawing group like nitro (-NO2) or cyano (-CN), significant activation for SNAr is not expected. Therefore, nucleophilic substitution of the chlorine on the benzene ring would likely require forcing conditions, such as high temperatures and pressures, or the use of a strong base that could promote an elimination-addition (benzyne) mechanism, although the latter is less common for chlorobenzenes compared to other haloarenes.

Isomerization and Stereochemical Stability Studies of the (E)-Butenyl Moiety

The (E)-configuration of the double bond in the butenyl side chain is a key stereochemical feature of the molecule. This configuration can potentially be altered through various isomerization processes.

Thermal and Photochemical Isomerization Pathways

The E/Z isomerization of alkenes can be induced by heat (thermal isomerization) or by light (photochemical isomerization).

Thermal isomerization of the (E)-butenyl moiety to the (Z)-isomer is expected to be possible at elevated temperatures. The thermal process typically involves rotation around the carbon-carbon double bond, which requires overcoming a significant energy barrier corresponding to the breaking of the π-bond. The equilibrium between the (E) and (Z) isomers is determined by their relative thermodynamic stabilities. Generally, for disubstituted alkenes, the (E)-isomer with the larger substituents on opposite sides of the double bond is sterically more favorable and thus thermodynamically more stable than the (Z)-isomer. Therefore, while thermal isomerization can occur, the equilibrium would likely favor the starting (E)-isomer. Studies on related alkenylbenzenes have shown that thermal isomerization is a feasible process. ias.ac.inrug.nl

Photochemical isomerization provides an alternative pathway for E/Z isomerization. Upon absorption of light of an appropriate wavelength, the molecule is promoted to an excited electronic state where the π-bond is weakened or broken, allowing for rotation around the sigma bond. researchgate.netrsc.org The excited state can then decay back to the ground state, forming a mixture of (E) and (Z) isomers. The composition of the resulting photostationary state depends on the absorption spectra and quantum yields of the E and Z isomers. For many conjugated systems like styrenes, photochemical isomerization is an efficient process. researchgate.netresearchgate.netdntb.gov.ua

Catalyzed Stereoisomerization Mechanisms

The isomerization of the butenyl double bond can also be facilitated by various catalysts, which can operate under milder conditions than thermal methods.

Acid-catalyzed isomerization can proceed through the formation of a carbocation intermediate. Protonation of the double bond by a strong acid would lead to a secondary carbocation. Rotation around the carbon-carbon single bond followed by deprotonation can lead to a mixture of (E) and (Z) isomers.

Base-catalyzed isomerization is also a possibility, particularly if a strong base is used. This would likely proceed through the formation of a resonance-stabilized carbanion. Abstraction of a proton from the carbon adjacent to the double bond and the benzene ring (the benzylic position) could lead to an allylic anion, which upon reprotonation could yield both (E) and (Z) isomers.

Metal-catalyzed isomerization is a well-established method for the isomerization of alkenes. researchgate.netorganic-chemistry.orgruhr-uni-bochum.de Transition metal catalysts, such as those based on palladium, rhodium, ruthenium, or iron, can facilitate the migration of the double bond or its E/Z isomerization. The mechanism often involves the formation of a π-allyl metal complex intermediate. For (E)-1-chloro-4-(4-chloro-2-butenyl)benzene, a palladium catalyst could coordinate to the double bond and facilitate rotation, leading to the (Z)-isomer. Such catalytic processes are often highly efficient and can be controlled to favor one isomer over the other. nih.gov

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound is conducive to intramolecular reactions, leading to the formation of cyclic compounds.

An important potential transformation is an intramolecular Friedel-Crafts alkylation . beilstein-journals.orgmasterorganicchemistry.combeilstein-journals.orgyoutube.com In the presence of a Lewis acid catalyst (e.g., AlCl₃), the allylic chloride can be activated to form an allylic carbocation. This electrophilic center can then be attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution reaction. Depending on the regioselectivity of the cyclization (attack at the ortho position to the butenyl chain), this could lead to the formation of a six-membered ring, resulting in a tetralin derivative. The feasibility and outcome of such a reaction would depend on the reaction conditions and the stability of the intermediate carbocation.

Another plausible intramolecular reaction is a palladium-catalyzed intramolecular Heck reaction . nih.govchim.itprinceton.edu This reaction would involve the oxidative addition of a palladium(0) catalyst to the aryl-chlorine bond. The resulting arylpalladium(II) complex could then undergo an intramolecular migratory insertion with the butenyl double bond. Subsequent β-hydride elimination would lead to a cyclized product, potentially a dihydronaphthalene derivative, and regenerate the palladium(0) catalyst. The success of this reaction would depend on the relative rates of the intramolecular cyclization versus intermolecular reactions and other potential side reactions.

Table 2: Potential Intramolecular Cyclization Reactions

Reaction TypeCatalyst/ReagentProposed IntermediatePotential Product
Friedel-Crafts AlkylationLewis Acid (e.g., AlCl₃)Allylic carbocationTetralin derivative
Heck ReactionPd(0) catalyst, baseArylpalladium(II) complexDihydronaphthalene derivative

Cycloaddition Reactions Involving the Butenyl Double Bond

The butenyl double bond in this compound can participate in cycloaddition reactions, serving as a dienophile or a 2π component in various pericyclic reactions. These reactions are powerful tools for the construction of cyclic and bicyclic frameworks.

[4+2] Cycloaddition (Diels-Alder Reaction):

The double bond of the butenyl chain can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. nih.gov The reactivity of the dienophile is influenced by the electronic nature of its substituents. In the case of this compound, the electron-withdrawing 4-chlorophenyl group can enhance the dienophilic character of the butenyl double bond. The reaction of β-fluoro-β-nitrostyrenes, which are structurally analogous to the target molecule in having an electron-withdrawing group and a halogen on the styrenic system, with cyclic 1,3-dienes has been shown to yield monofluorinated norbornenes in high yields (up to 97%). beilstein-journals.org This suggests that this compound could similarly react with dienes like cyclopentadiene (B3395910) or 1,3-cyclohexadiene (B119728) to afford the corresponding bicyclic adducts.

A hypothetical Diels-Alder reaction between this compound and cyclopentadiene would be expected to yield a substituted norbornene derivative. The stereochemical outcome of such reactions is often governed by the "endo rule," which predicts the preferential formation of the endo isomer due to secondary orbital interactions.

[2+2] Cycloaddition:

Photochemical or metal-catalyzed [2+2] cycloadditions offer a direct route to cyclobutane (B1203170) derivatives. nih.gov The butenyl double bond in this compound can undergo such reactions with other alkenes. Visible light-absorbing transition metal complexes have been shown to enable the [2+2] cycloaddition of a diverse range of 1,3-dienes, suggesting that similar catalytic systems could be employed for the target molecule. nih.gov Organophotocatalytic methods have also been developed for the [2+2] cycloaddition of electron-deficient styrenes, which are electronically similar to the butenylbenzene system in our target compound. nih.gov

The intermolecular [2+2] cycloaddition of this compound with an alkene like ethylene, under photochemical or catalytic conditions, would be expected to yield a substituted cyclobutane. The regioselectivity and stereoselectivity of these reactions would depend on the specific reaction conditions and the nature of the other reacting partner.

Table 1: Predicted Cycloaddition Reactions of this compound

Reaction TypeReactantCatalyst/ConditionsExpected Product
[4+2] CycloadditionCyclopentadieneThermal or Lewis AcidSubstituted Norbornene
[2+2] CycloadditionEthyleneUV light or PhotocatalystSubstituted Cyclobutane
[3+2] CycloadditionAzomethine Ylide-Substituted Pyrrolidine

Allylic Rearrangements and Substitutions on the Chlorobutene Chain

The chlorobutene chain in this compound is susceptible to both allylic rearrangements and nucleophilic substitution reactions. The allylic chloride is a good leaving group, and the adjacent double bond stabilizes the formation of a carbocationic intermediate, facilitating these transformations.

Allylic Substitution:

Nucleophilic substitution at the allylic position is a common reaction for compounds of this type. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nucleophile. Strong nucleophiles in polar aprotic solvents generally favor the S(_N)2 pathway, leading to an inversion of stereochemistry. youtube.com Weaker nucleophiles and polar protic solvents promote the S(_N)1 mechanism, which involves a planar allylic carbocation intermediate and can lead to a mixture of products.

For instance, the reaction of this compound with a nucleophile such as hydroxide (B78521) (OH⁻) would be expected to yield the corresponding allylic alcohol. Similarly, reaction with cyanide (CN⁻) would produce the allylic nitrile. The regioselectivity of the attack (at the α or γ position relative to the double bond) can be an important consideration in these reactions.

Allylic Rearrangements:

Under certain conditions, particularly those favoring an S(_N)1 pathway, allylic rearrangements can occur. The intermediate allylic carbocation can be attacked by the nucleophile at either of its two electrophilic centers, leading to the formation of constitutional isomers. For this compound, this would mean that a nucleophile could potentially attack at the carbon bearing the chlorine or at the other end of the double bond, leading to a rearranged product.

Transition metal-catalyzed allylic substitution reactions provide a powerful and often highly selective method for the formation of C-C and C-heteroatom bonds. rsc.org Catalysts based on palladium, iridium, and ruthenium have been extensively used for this purpose. acs.org These reactions often proceed with high regio- and stereoselectivity, offering a significant advantage over traditional methods.

Table 2: Examples of Nucleophilic Allylic Substitution on Allyl Halide Analogs

SubstrateNucleophileConditionsProductYield (%)
Cinnamyl chlorideEthyleneNi(cod)₂, P(o-anisyl)₃, Et₃SiOTf, Et₃N1-phenyl-1,4-pentadiene91
Allyl chlorideNaOHH₂OAllyl alcoholHigh

Radical Reactions Involving Chlorinated Butenylbenzenes

The butenylbenzene scaffold can also participate in radical reactions. The initiation of a radical at various positions on the molecule can lead to a range of transformations, including additions, cyclizations, and polymerizations.

Radical Addition to the Double Bond:

The butenyl double bond can undergo radical addition reactions. For example, the addition of a radical species (X•) to the double bond would generate a new radical intermediate, which could then undergo further reactions. The regioselectivity of the initial radical attack would be influenced by the stability of the resulting radical intermediate.

Radical Cyclization:

Intramolecular radical cyclizations can be a powerful method for the construction of ring systems. While no direct examples involving this compound are available, studies on related systems, such as 2-alkenyl benzaldehydes, have demonstrated the feasibility of radical cyclizations to form benzocycloketones. nih.gov

Radical Polymerization:

Styrene (B11656) and its derivatives are well-known to undergo radical polymerization. The radical cation of substituted styrenes can be generated by pulse radiolysis, which then initiates polymerization. rsc.org It is conceivable that under appropriate conditions, this compound could undergo similar radical-initiated polymerization.

Functional Group Interconversions on the this compound Scaffold

The various functional groups on the this compound molecule can be chemically modified to introduce new functionalities and create a diverse library of derivatives.

Modifications of the Chlorobutene Chain:

Hydrolysis: As mentioned in section 3.3.2, the allylic chloride can be hydrolyzed to the corresponding allylic alcohol, (E)-4-(4-chlorophenyl)but-2-en-1-ol.

Oxidation: The resulting allylic alcohol could be oxidized to the corresponding α,β-unsaturated aldehyde or carboxylic acid using standard oxidizing agents. Conversely, the double bond can be oxidatively cleaved, for instance using ozonolysis, to yield 4-chlorobenzaldehyde (B46862). rsc.org

Reduction: The double bond can be selectively reduced, for example by catalytic hydrogenation, to yield 1-chloro-4-(4-chlorobutyl)benzene.

Substitution of the Allylic Chloride: A wide range of nucleophiles can be used to displace the allylic chloride, introducing functionalities such as amines, ethers, and azides.

Modifications of the Aromatic Ring:

Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring is generally unreactive towards nucleophilic substitution under standard conditions. However, under harsh conditions or with the use of specific catalysts, it can be replaced by other functional groups.

Electrophilic Aromatic Substitution: The 4-chlorophenyl group is deactivated towards electrophilic aromatic substitution, and incoming electrophiles will be directed to the positions ortho to the butenyl side chain.

Cross-Coupling Reactions: The aryl chloride can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

The strategic manipulation of these functional groups allows for the synthesis of a wide array of derivatives with potentially interesting chemical and physical properties. reachemchemicals.com

Table 3: Potential Functional Group Interconversions

Starting Functional GroupReagent(s)Resulting Functional Group
Allylic ChlorideNaOH, H₂OAllylic Alcohol
Butenyl Double BondO₃; then Me₂SAldehyde
Butenyl Double BondH₂, Pd/CAlkane
Aryl ChlorideR-B(OH)₂, Pd catalyst, baseAryl-Aryl C-C bond

Advanced Spectroscopic Characterization and Structural Analysis of E 1 Chloro 4 4 Chloro 2 Butenyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (E)-1-chloro-4-(4-chloro-2-butenyl)benzene, with the molecular formula C₁₀H₁₀Cl₂, NMR is indispensable for confirming the E-configuration of the double bond and for analyzing the molecule's conformational preferences.

While one-dimensional ¹H and ¹³C NMR provide initial data, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. nih.govacs.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would reveal correlations between the vinylic protons and the adjacent methylene (B1212753) protons of the butenyl chain, as well as couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is instrumental in assigning the chemical shifts of the protonated carbons in both the aromatic ring and the butenyl side chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu This is vital for connecting the different spin systems identified in COSY. For instance, HMBC would show correlations from the benzylic protons to the aromatic quaternary carbon and the vinylic carbons, confirming the attachment of the butenyl chain to the chlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining the stereochemistry of the double bond. For the (E)-isomer, a through-space correlation (NOE) would be expected between the proton on C2 and the protons of the methylene group at C4 of the butenyl chain. Conversely, in the (Z)-isomer, an NOE would be observed between the protons on C2 and C1. The presence or absence of these specific cross-peaks provides definitive evidence for the E or Z configuration.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (Proton to Carbon)
Aromatic CH 7.2-7.4 (d)~130C=C (alkene), Benzylic C
Aromatic CH 7.0-7.2 (d)~128C=C (alkene), Benzylic C
Aromatic C-Cl -~132-
Aromatic C-Alkyl -~138-
Benzylic CH₂ ~3.4 (d)~38Aromatic C, Vinylic C
Vinylic CH 5.6-5.8 (m)~128Benzylic C, Chlorinated Methylene C
Vinylic CH 5.7-5.9 (m)~130Benzylic C, Chlorinated Methylene C
Chlorinated CH₂ ~4.1 (d)~45Vinylic C

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

The butenyl side chain of this compound possesses rotational freedom around the single bonds. Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at variable temperatures, could provide insights into the energy barriers associated with this rotation. By analyzing changes in the line shapes of the NMR signals as a function of temperature, it is possible to calculate the activation energy for conformational exchange processes, such as the rotation around the bond connecting the phenyl ring and the butenyl chain.

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. alevelchemistry.co.uk

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. alevelchemistry.co.ukmdpi.com This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₁₀H₁₀Cl₂), HRMS would distinguish it from other compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly resolved in the mass spectrum, aiding in the confirmation of the presence of two chlorine atoms.

Predicted HRMS Data for this compound:

Ion Formula Calculated m/z
[M]⁺ (with ²³⁵Cl)C₁₀H₁₀³⁵Cl₂200.0159
[M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl)C₁₀H₁₀³⁵Cl³⁷Cl202.0130
[M+4]⁺ (with ²³⁷Cl)C₁₀H₁₀³⁷Cl₂204.0100

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique is invaluable for piecing together the molecular structure. A key application for this compound would be to differentiate the location of the two chlorine atoms. nih.govresearchgate.net The fragmentation patterns for a chlorine atom on an aliphatic chain differ from those for a chlorine on an aromatic ring.

Predicted Key Fragment Ions in the MS/MS Spectrum:

Loss of a chlorine radical (·Cl): This would lead to a significant fragment ion, and the relative ease of this loss can sometimes provide clues about its location (aliphatic vs. aromatic).

Loss of HCl: A common fragmentation pathway for chlorinated compounds.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the butenyl side chain would result in a chlorotropylium ion or a related stable carbocation, providing evidence for the substitution pattern.

Cleavage of the butenyl chain: Fragmentation within the butenyl chain would also occur, yielding smaller fragment ions that can be used to confirm the chain's structure.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:

C-H stretching (aromatic): Typically in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): In the region of 3000-2850 cm⁻¹.

C=C stretching (aromatic): Around 1600 cm⁻¹ and 1475 cm⁻¹.

C=C stretching (alkene): Around 1650 cm⁻¹. The out-of-plane C-H bending vibration for the trans (E) double bond would be expected around 965 cm⁻¹, a key diagnostic peak.

C-Cl stretching: The absorption for the C-Cl bond on the aromatic ring would likely appear in the 1100-1000 cm⁻¹ region, while the aliphatic C-Cl stretch would be found at a lower frequency, typically in the 800-600 cm⁻¹ range.

Fourier-Transform Infrared (FTIR) Spectroscopy for C-Cl and C=C Stretches

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds, notably the carbon-chlorine (C-Cl) and carbon-carbon double (C=C) bonds of the alkene and the aromatic ring.

While direct experimental FTIR data for this specific compound is not widely available, the expected spectral features can be predicted based on the analysis of structurally similar compounds such as 4-chlorostyrene (B41422) and other substituted benzenes. chemicalbook.comnih.govvscht.cz

The C-Cl stretching vibrations are anticipated to appear in the fingerprint region of the spectrum. The aryl C-Cl stretch is typically observed in the range of 1100-1000 cm⁻¹, while the alkyl C-Cl stretch from the chlorobutenyl group is expected at a lower frequency, generally between 800-600 cm⁻¹.

The C=C stretching vibrations of the trans-alkene are expected to produce a band around 1650-1600 cm⁻¹. The aromatic C=C stretching vibrations typically result in a series of bands in the 1600-1450 cm⁻¹ region. vscht.cz The out-of-plane (oop) bending of the C-H bonds on the p-disubstituted benzene (B151609) ring is another characteristic feature, expected to be a strong band in the 850-800 cm⁻¹ range.

Expected FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Alkene C-H Stretch3050-3000Medium
Aliphatic C-H Stretch3000-2850Medium
C=C Stretch (Alkene)1650-1600Medium to Weak
C=C Stretch (Aromatic)1600-1450Medium to Strong (multiple bands)
Aromatic C-H In-plane Bend1225-950Medium to Weak
Aryl C-Cl Stretch1100-1000Strong
Alkene C-H Out-of-plane Bend (trans)980-960Strong
Aromatic C-H Out-of-plane Bend (p-disubstituted)850-800Strong
Alkyl C-Cl Stretch800-600Medium to Strong

Raman Spectroscopy for Alkene and Aromatic Ring Vibrations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the C=C bonds of the alkene and the aromatic ring in this compound.

Based on data from analogous compounds like styrene (B11656) and its derivatives, several key Raman shifts can be predicted. researchgate.netresearchgate.netazom.comnih.govchemicalbook.com The C=C stretching vibration of the trans-alkene is expected to give a strong signal in the 1650-1600 cm⁻¹ region. The aromatic ring breathing mode, a characteristic and often intense peak for benzene derivatives, is anticipated around 1000 cm⁻¹. The aromatic C=C stretching vibrations will also be prominent in the 1600-1570 cm⁻¹ range.

Predicted Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3050Medium
C=C Stretch (Alkene)1650-1600Strong
C=C Stretch (Aromatic)1600-1570Strong
Aromatic Ring Breathing~1000Strong
Aryl C-Cl Stretch1100-1000Medium
Alkyl C-Cl Stretch800-600Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Conjugated System

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The this compound molecule contains a conjugated system comprising the chlorophenyl group and the butenyl double bond. This conjugation leads to delocalization of π-electrons, which affects the energy required for electronic transitions. youtube.comlibretexts.orgpearson.comyoutube.com

The primary electronic transition of interest is the π → π* transition. For conjugated systems, as the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.org This results in the absorption of light at longer wavelengths (a bathochromic or red shift).

For this compound, the chromophore is the 4-chlorostyrene-like system extended by the chloro-substituted double bond. The p-chlorophenyl group itself has characteristic absorptions. The presence of the conjugated butenyl chain is expected to shift the absorption maximum (λ_max) to a longer wavelength compared to simple chlorobenzene (B131634). The expected λ_max would likely fall in the UV region, and the presence of the additional chlorine atom on the butenyl chain might have a minor influence on the absorption wavelength.

X-ray Crystallography for Absolute Stereochemical and Conformational Determination (if suitable single crystals are obtained)

Specifically, X-ray crystallography would unequivocally confirm the (E)-stereochemistry of the double bond in the butenyl chain. It would also reveal the torsional angles between the phenyl ring and the butenyl substituent, providing insight into the preferred conformation of the molecule in the solid state. The packing of the molecules in the crystal lattice, governed by intermolecular forces, would also be determined. However, obtaining single crystals of sufficient quality can be a significant challenge, and as of now, no published crystal structure for this compound is available.

Computational Chemistry and Theoretical Modeling of E 1 Chloro 4 4 Chloro 2 Butenyl Benzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like (E)-1-chloro-4-(4-chloro-2-butenyl)benzene, these methods can provide a detailed picture of its electronic structure and energy landscape, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies of Ground State Properties (e.g., bond lengths, angles, charge distribution)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict ground-state properties such as bond lengths, bond angles, and the distribution of electronic charge. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to optimize the molecular geometry.

These calculations would reveal the precise spatial arrangement of the atoms, including the planarity of the benzene (B151609) ring and the geometry of the butenyl side chain. The "E" configuration of the double bond would be confirmed by the calculated dihedral angles. Furthermore, analysis of the Mulliken or Natural Bond Orbital (NBO) charges would quantify the electron distribution across the molecule, highlighting the electronegative character of the chlorine atoms and the relative polarities of different bonds. This information is crucial for predicting the molecule's reactivity and intermolecular interactions.

Hypothetical DFT-Calculated Ground State Properties of this compound

This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this molecule are not publicly available.

Geometric Parameters
ParameterPredicted Value
Benzene Ring
C-C Bond Lengths~1.39 - 1.40 Å
C-H Bond Lengths~1.08 Å
C-Cl Bond Length~1.74 Å
Butenyl Chain
C=C Bond Length~1.34 Å
C-C Single Bond Lengths~1.50 - 1.52 Å
C-Cl Bond Length~1.79 Å
C-C-C Bond Angles~112° - 125°

Ab Initio Methods for High-Accuracy Calculations of Molecular Energies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for calculating molecular energies. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide very accurate predictions of properties like the heat of formation and reaction energies. For this compound, these high-accuracy calculations would be computationally demanding but would yield benchmark energetic data, crucial for understanding its thermodynamic stability.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, rotational constants)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, can aid in the structural confirmation and assignment of resonances.

Vibrational frequency calculations are another key output. These calculations predict the frequencies of infrared (IR) and Raman active vibrational modes. The predicted spectrum can be used to interpret experimental IR and Raman spectra, allowing for the identification of characteristic functional group vibrations, such as the C-Cl stretches, C=C stretch of the butenyl chain, and various aromatic C-H and C-C vibrations. Rotational constants can also be calculated, which are valuable for microwave spectroscopy studies.

Hypothetical Predicted Vibrational Frequencies for this compound

This table presents hypothetical data for illustrative purposes.

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Alkenyl C-H Stretch3050 - 3010
Aliphatic C-H Stretch2980 - 2850
C=C Stretch (alkene)1680 - 1640
Aromatic C=C Stretch1600 - 1450
C-Cl Stretch (aryl)1100 - 1000
C-Cl Stretch (alkyl)800 - 600

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the butenyl side chain in this compound allows for multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

Molecular mechanics (MM) provides a faster, albeit less accurate, method than quantum mechanics for exploring the conformational space of a molecule. By using a force field to describe the potential energy of the system, MM can be used to perform a systematic search for low-energy conformers.

Molecular dynamics (MD) simulations, also based on molecular mechanics force fields, can be used to explore the conformational landscape by simulating the atomic motions over time. An MD simulation of this compound would reveal the accessible conformations at a given temperature and the dynamics of the transitions between them. This would provide insights into the flexibility of the molecule and the preferred spatial arrangement of the chlorophenyl and chlorobutenyl moieties.

Transition State Elucidation for Reaction Mechanisms and Isomerization Pathways

Theoretical modeling is invaluable for studying reaction mechanisms. For this compound, computational methods could be used to investigate potential isomerization pathways, such as the E/Z isomerization of the double bond. By locating the transition state structure for this process, the energy barrier for isomerization can be calculated. This would provide a quantitative measure of the stability of the (E)-isomer and the conditions required to convert it to the (Z)-isomer. Similarly, the mechanisms of other potential reactions, such as nucleophilic substitution at the allylic or benzylic positions, could be explored by identifying the relevant transition states and intermediates.

Reaction Pathway Elucidation through Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. smu.edu For this compound, which contains an allylic chloride functional group, a variety of reactions can be envisaged, particularly transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed allylic substitution reactions are among the most powerful methods for forming C-C and C-X bonds. rsc.org

Theoretical modeling can map out the entire potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states. smu.edu This allows for a step-by-step understanding of the reaction mechanism. For instance, in a palladium-catalyzed allylic substitution, the reaction typically begins with the coordination of the palladium(0) catalyst to the double bond of the allylic chloride. rsc.org This is followed by oxidative addition, where the C-Cl bond is broken, and a π-allylpalladium intermediate is formed. rsc.org

Computational studies can provide detailed structures and energies for these intermediates. Subsequently, the nucleophilic attack on the π-allylpalladium complex can be modeled. This attack can occur at two different positions of the allyl group, leading to different regioisomers. The calculations can predict which pathway is more favorable by comparing the activation energies for the attack at each site. rsc.org The mechanism can proceed via an inner-sphere or outer-sphere pathway, and computational methods can help distinguish between these possibilities. rsc.org

For example, a DFT study on the carbonylation of allyl chloride catalyzed by a palladium complex revealed that the favored reaction channel is a direct attack of the chlorine atom on the metal (a σ pathway), while the formation of π-allyl complexes is highly disfavored. acs.org Such insights are crucial for optimizing reaction conditions and controlling product selectivity.

The following table outlines the typical steps in a palladium-catalyzed allylic substitution reaction that could be modeled computationally for this compound.

Reaction StepDescriptionKey Computational Insights
1. Catalyst CoordinationThe Pd(0) catalyst coordinates to the C=C double bond of the substrate.Geometry and binding energy of the initial complex.
2. Oxidative AdditionThe C-Cl bond is cleaved, forming a π-allylpalladium(II) complex.Structure of the π-allyl intermediate and the energy barrier for its formation.
3. Nucleophilic AttackA nucleophile attacks the π-allyl ligand.Regioselectivity (attack at the more or less substituted carbon) and stereoselectivity of the product.
4. Reductive EliminationThe new C-nucleophile bond is formed, and the Pd(0) catalyst is regenerated.Energy barrier for this final step and the overall thermodynamic profile of the reaction.

By analyzing the computed energy profile, chemists can understand the factors that control the outcome of the reaction, such as the role of ligands on the metal catalyst and the nature of the nucleophile. rsc.org

Structure Reactivity and Structure Property Relationship Studies of E 1 Chloro 4 4 Chloro 2 Butenyl Benzene and Its Derivatives

Impact of Aromatic Substituents on Chemical Reactivity and Stability

The reactivity of the benzene (B151609) ring in (E)-1-chloro-4-(4-chloro-2-butenyl)benzene is profoundly influenced by the electronic effects of its substituents: the chloro group and the (E)-4-chloro-2-butenyl group. These effects, primarily inductive and resonance effects, alter the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic attack.

The chloro substituent is an electron-withdrawing group due to its high electronegativity, which deactivates the benzene ring towards electrophilic aromatic substitution compared to benzene. stackexchange.com This deactivation arises from the inductive effect, where the chlorine atom pulls electron density away from the ring, making it less attractive to electrophiles. libretexts.org However, the chlorine atom also possesses lone pairs of electrons that can be delocalized into the ring through resonance, which directs incoming electrophiles to the ortho and para positions. stackexchange.commsu.edu

The (E)-4-chloro-2-butenyl substituent, being an alkyl group, is generally considered an activating group. libretexts.org It donates electron density to the benzene ring through an inductive effect, thereby increasing the ring's nucleophilicity and making it more reactive towards electrophiles. This activating nature directs incoming electrophiles to the ortho and para positions.

Table 1: Effects of Aromatic Substituents on Electrophilic Aromatic Substitution

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-ClElectron-withdrawingElectron-donatingDeactivatingOrtho, Para-directing
-CH₃ (Alkyl)Electron-donating-ActivatingOrtho, Para-directing
-NO₂Electron-withdrawingElectron-withdrawingStrongly DeactivatingMeta-directing
-OHElectron-withdrawingElectron-donatingStrongly ActivatingOrtho, Para-directing

This interactive table allows for a comparison of the effects of different substituents on the reactivity of a benzene ring.

Influence of Butenyl Chain Stereochemistry on Molecular Behavior and Reactivity

This difference in stability can influence the products of reactions involving the butenyl chain. For instance, in addition reactions to the double bond, the approach of the reagent can be sterically hindered in the (Z) isomer, potentially leading to different reaction rates or even different products compared to the (E) isomer. The geometry of the butenyl chain also affects the molecule's ability to pack in a crystal lattice, which can influence its physical properties such as melting point and solubility.

Role of Chlorine Substituents in Reaction Mechanisms and Electronic Properties

The two chlorine atoms in this compound have distinct roles based on their location.

The chlorine atom attached to the benzene ring primarily influences the aromatic ring's reactivity through the electronic effects discussed in section 6.1. It deactivates the ring towards electrophilic substitution but directs incoming substituents to the ortho and para positions. stackexchange.com

The chlorine atom on the butenyl chain is an allylic chloride. This structural feature makes it susceptible to nucleophilic substitution reactions (SN1 and SN2). The proximity of the double bond allows for the stabilization of a carbocation intermediate in an SN1 reaction through resonance, making this pathway favorable. The electronic properties of the aromatic ring can further influence the reactivity of this allylic chloride. Electron-donating groups on the ring would stabilize the carbocation intermediate, accelerating SN1 reactions, while electron-withdrawing groups would have the opposite effect.

Synthesis and Characterization of Stereoisomers (e.g., Z-isomer, other chloro-butenylbenzene isomers) and Analogues for Comparative Studies

The synthesis of the (Z)-isomer of 1-chloro-4-(4-chloro-2-butenyl)benzene and other analogues is essential for comparative studies to fully understand the structure-activity relationships. The (Z)-isomer could potentially be synthesized through stereoselective methods, such as the Wittig reaction with a stabilized ylide or by the partial reduction of a corresponding alkyne using Lindlar's catalyst.

Other isomers, such as those with the chlorine atom at different positions on the benzene ring (e.g., 1-chloro-2-(4-chloro-2-butenyl)benzene or 1-chloro-3-(4-chloro-2-butenyl)benzene), could be synthesized through Friedel-Crafts alkylation of chlorobenzene (B131634), though this may lead to a mixture of products.

Once synthesized, these isomers and analogues would be characterized using a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the connectivity of atoms and the stereochemistry of the double bond. The coupling constants between the vinylic protons can definitively distinguish between the (E) and (Z) isomers.

Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C=C double bond and the C-Cl bonds.

Mass spectrometry (MS) would determine the molecular weight and provide information about the fragmentation pattern, further confirming the structure.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) within the Chlorobutenylbenzene Class for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov For the chlorobutenylbenzene class of compounds, QSAR/QSPR models could be developed to predict their reactivity, stability, or potential biological effects.

To build a robust QSAR/QSPR model, a dataset of chlorobutenylbenzene derivatives with experimentally determined activities or properties would be required. Various molecular descriptors would then be calculated for each compound, including:

Electronic descriptors: Such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the electronic properties and reactivity.

Steric descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es), which quantify the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which measures the compound's lipophilicity.

Topological descriptors: Which describe the connectivity and branching of the molecule.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be employed to generate a mathematical equation that relates these descriptors to the observed activity or property. nih.gov Such a model could then be used to predict the properties of new, unsynthesized chlorobutenylbenzene derivatives, thereby guiding the design of compounds with desired characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-1-chloro-4-(4-chloro-2-butenyl)benzene, and how can stereoselectivity be ensured?

  • Methodology : The compound can be synthesized via cross-coupling reactions, such as visible-light-induced coupling of aryl diazonium salts with nitroalkenes, as demonstrated in studies of structurally similar stilbene derivatives . To ensure (E)-stereoselectivity, reaction conditions (e.g., solvent polarity, light wavelength, and catalyst choice) must be optimized. Characterization via 1^1H NMR and X-ray crystallography (using software like ORTEP-3 or SHELX ) confirms stereochemistry.
  • Key Data : For analogous compounds like (E)-1-chloro-4-(4-methylstyryl)benzene, reaction yields of 65–80% were achieved under visible-light irradiation (450 nm) with nitroalkenes as coupling partners .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement should use SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) . For visualization, ORTEP-3 provides a graphical interface to model thermal ellipsoids and hydrogen bonding interactions .
  • Example : In a study of 4-chloro-2-nitro-1-(2-phenylethyl)benzene, SHELXL refinement achieved R-factor values <0.05, with Cl···π interactions (3.46 Å) stabilizing the lattice .

Advanced Research Questions

Q. What computational methods predict the environmental fate of this compound, and how do substituents influence degradation?

  • Methodology : Use density functional theory (DFT) to calculate physicochemical properties (e.g., log KowK_{ow}, Henry’s Law constant). For degradation pathways, molecular dynamics simulations can model hydrolysis or photolysis rates. Substituents like chlorine increase persistence: studies on 1-chloro-4-(trifluoromethyl)benzene show a soil adsorption coefficient (KocK_{oc}) of 1600, indicating low mobility, and a photolytic half-life of 67 days in air .
  • Contradictions : While chlorine generally enhances stability, steric hindrance from the butenyl group may accelerate degradation via radical pathways in aqueous systems .

Q. How does this compound interact with biological targets, such as estrogen receptors, and what assays validate these interactions?

  • Methodology : Competitive binding assays using human (hERα) and alligator (aERα) estrogen receptors quantify affinity. For example, p,p′-DDE (structurally analogous) showed IC50_{50} values of 1.2×1071.2 \times 10^{-7} M for hERα vs. 2.5×1072.5 \times 10^{-7} M for aERα, indicating species-specific sensitivity .
  • Advanced Tools : Molecular docking (e.g., AutoDock Vina) predicts binding modes, while QSAR models correlate substituent electronegativity with receptor affinity .

Q. What contradictions exist in reported reaction mechanisms for halogenated styrenes, and how can they be reconciled?

  • Case Study : DFT studies on 1-chloro-4-(prop-1-en-2-yl)benzene revealed a transition state energy of 4.66 kcal/mol for allylic fluorination, higher than unsubstituted styrenes due to electron-withdrawing chlorine destabilizing the intermediate .
  • Resolution : Kinetic isotope effects (KIE) and in-situ IR spectroscopy can differentiate between radical and ionic pathways. For example, KIEs >1.0 suggest radical intermediates, while solvent polarity effects support carbocation mechanisms .

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